molecular formula C12H18N2O4 B3048616 Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate CAS No. 17658-02-5

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate

Cat. No. B3048616
CAS RN: 17658-02-5
M. Wt: 254.28 g/mol
InChI Key: AEBVCXSXMAJGRT-UHFFFAOYSA-N
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Description

“Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate” is a chemical compound with the molecular formula C12H18N2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Physical And Chemical Properties Analysis

The molecular weight of “Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate” is 254.288 . Other physical and chemical properties such as density, boiling point, and melting point were not available in the sources I found.

Scientific Research Applications

Synthesis of Novel Macrocycles

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate derivatives have been used as building blocks in the synthesis of macrocycles. Such macrocycles, which contain buta-1,3-diyne units as bridges, have potential applications in organic chemistry and material science due to their unique structural and electronic properties (Srinivasan, Sankararaman, Hopf, & Varghese, 2003).

π-Electronic Structure Analysis

Research has also focused on understanding the π-electronic structure of derivatives like 2,5-Bis(alkylamino)-terephthalic Acid Diethyl Ester, synthesized from reactions involving diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate. Such studies contribute to the knowledge of the electronic properties of substituted aromatic compounds and are relevant for developing materials with specific electronic characteristics (Ulbricht, Löber, & Kittler, 1979).

Biological Applications

A notable application of diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate is in the synthesis of compounds with potential antibacterial and antifungal properties. For example, derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, showcasing the potential of these compounds in the field of medicinal chemistry (Tandon, Kumar, Mishra, & Shukla, 2012).

properties

IUPAC Name

diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBVCXSXMAJGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CC(=C(C1)N)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384220
Record name diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate

CAS RN

17658-02-5
Record name diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2,5-diaminocyclohexa-1,4-diene-1,4-dicarboxylate
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Citations

For This Compound
1
Citations
G Varvounis, Y Fiamegos, G Pilidis - Advances in Heterocyclic Chemistry, 2007 - Elsevier
Publisher Summary All pyrazolones are named according to the International Union of Pure and Applied Chemistry (IUPAC) recommendations as pyrazol-3-ones and not as pyrazol-5-…
Number of citations: 25 www.sciencedirect.com

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